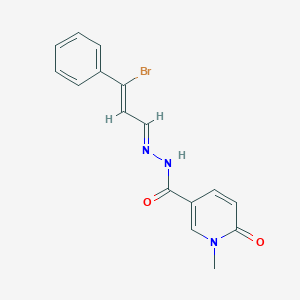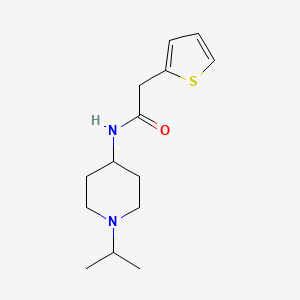![molecular formula C19H14O5 B4982970 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoic acid](/img/structure/B4982970.png)
4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoic acid is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have various biological activities that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoic acid is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and pathways involved in inflammation and oxidative stress. It has also been suggested that the compound may modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various in vitro and in vivo studies. The compound has been shown to reduce inflammation and oxidative stress in various cell and animal models. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoic acid in lab experiments include its potency, selectivity, and low toxicity. The compound has been found to be effective at low concentrations, making it a cost-effective option for research. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may require the use of organic solvents. In addition, the compound may require specialized equipment and expertise for its synthesis and purification.
Future Directions
There are several future directions for research on 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoic acid. One area of interest is the investigation of the compound's mechanism of action and its interactions with various signaling pathways. Another area of interest is the evaluation of the compound's efficacy in animal models of neurodegenerative diseases. Additionally, the development of novel derivatives of the compound with improved solubility and bioavailability may also be a promising area of research.
Synthesis Methods
The synthesis of 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoic acid involves the reaction of 2-furoic acid with dibenzo[b,d]furan-2-carbaldehyde in the presence of a catalyst. The product is then purified using various techniques such as chromatography and recrystallization. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoic acid has been found to have various biological activities that make it a promising candidate for scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
4-(dibenzofuran-2-yloxymethyl)-5-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c1-11-12(8-18(23-11)19(20)21)10-22-13-6-7-17-15(9-13)14-4-2-3-5-16(14)24-17/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBMIJKBZKREEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)COC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4982890.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4982899.png)
![2-[2-(aminosulfonyl)-4-chlorophenoxy]-N-cyclopentylacetamide](/img/structure/B4982901.png)
![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)

![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4982942.png)
![6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B4982947.png)

![3-bromo-5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982961.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982966.png)
![N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4982969.png)
